molecular formula C16H19NO2 B6151701 N-(3-ethynylphenyl)-1,4-dioxaspiro[4.5]decan-8-amine CAS No. 1019586-86-7

N-(3-ethynylphenyl)-1,4-dioxaspiro[4.5]decan-8-amine

Cat. No.: B6151701
CAS No.: 1019586-86-7
M. Wt: 257.3
InChI Key:
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Description

N-(3-ethynylphenyl)-1,4-dioxaspiro[4.5]decan-8-amine is a complex organic compound characterized by its unique spirocyclic structure. The compound features a phenyl ring substituted with an ethynyl group and an amine group attached to a spirocyclic dioxane ring system. This structural arrangement imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethynylphenyl)-1,4-dioxaspiro[4.5]decan-8-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic dioxane ring: This can be achieved through a cyclization reaction involving a diol and an appropriate dihalide under basic conditions.

    Introduction of the ethynyl group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize waste. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as the implementation of green chemistry principles to reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethynylphenyl)-1,4-dioxaspiro[4.5]decan-8-amine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carbonyl compound.

    Reduction: The phenyl ring can be hydrogenated under catalytic conditions to form a cyclohexyl derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation reactions.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of various substituted amines or amides.

Scientific Research Applications

N-(3-ethynylphenyl)-1,4-dioxaspiro[4.5]decan-8-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-ethynylphenyl)-1,4-dioxaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5S,9R)-N-(3-ethynylphenyl)-2,6-dioxaspiro[4.5]decan-9-amine
  • (5S,9S)-N-(3-ethynylphenyl)-2,6-dioxaspiro[4.5]decan-9-amine

Uniqueness

N-(3-ethynylphenyl)-1,4-dioxaspiro[4.5]decan-8-amine is unique due to its specific spirocyclic structure, which imparts distinct chemical properties compared to other similar compounds. The presence of the ethynyl group also provides additional reactivity, allowing for the formation of a wide range of derivatives through various chemical reactions.

Properties

CAS No.

1019586-86-7

Molecular Formula

C16H19NO2

Molecular Weight

257.3

Purity

95

Origin of Product

United States

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